An In-depth Technical Guide to 2-Hexynoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-Hexynoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexynoic acid, a member of the alkynoic acid family, is a carboxylic acid containing a carbon-carbon triple bond. Its unique structural features make it a molecule of interest in organic synthesis and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 2-hexynoic acid, intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
2-Hexynoic acid is a six-carbon chain carboxylic acid with a triple bond located at the second carbon position. This structure imparts specific reactivity and physical properties to the molecule.
Table 1: Structural and Identification Data for 2-Hexynoic Acid
| Identifier | Value |
| IUPAC Name | hex-2-ynoic acid[1] |
| Molecular Formula | C₆H₈O₂[1] |
| SMILES String | CCCC#CC(=O)O[1] |
| InChI | InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-3H2,1H3,(H,7,8)[1] |
| InChIKey | AKYAUBWOTZJUBI-UHFFFAOYSA-N[1] |
| CAS Number | 764-33-0[1] |
Physicochemical Properties
The physicochemical properties of 2-hexynoic acid are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties of 2-Hexynoic Acid
| Property | Value |
| Molecular Weight | 112.13 g/mol [1] |
| Melting Point | 23-26 °C |
| Boiling Point | 230 °C (at 760 mmHg) |
| Density | 0.992 g/mL at 25 °C |
| pKa (Predicted) | 2.67 ± 0.10[2] |
| Refractive Index | 1.4590 |
| Solubility | Information on the quantitative solubility of 2-hexynoic acid in various solvents is not readily available in the cited literature. However, as a short-chain carboxylic acid, it is expected to have some solubility in water and good solubility in organic solvents. |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 2-hexynoic acid.
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Infrared (IR) Spectroscopy: The IR spectrum of 2-hexynoic acid will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C≡C triple bond stretch (~2200 cm⁻¹). IR spectra are available in public databases.[1][2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule, including the acidic proton of the carboxyl group, and protons on the alkyl chain.[4][5]
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¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton, with characteristic shifts for the carboxyl carbon, the sp-hybridized carbons of the triple bond, and the sp³-hybridized carbons of the alkyl chain.[5]
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-
Mass Spectrometry (MS): The mass spectrum of 2-hexynoic acid will show a molecular ion peak corresponding to its molecular weight, as well as fragmentation patterns characteristic of a carboxylic acid.[1][3]
Experimental Protocols
Synthesis of Alkynoic Acids: A General Approach
One common method for the synthesis of 2-alkynoic acids is the carboxylation of a terminal alkyne. The following is a generalized, illustrative workflow for the synthesis of 2-hexynoic acid from 1-pentyne. Note: This is a representative protocol and requires optimization for specific laboratory conditions.
Methodology:
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Grignard Reagent Formation: 1-Pentyne is reacted with a Grignard reagent, such as ethylmagnesium bromide, in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This deprotonates the terminal alkyne to form pentynylmagnesium bromide.
-
Carboxylation: The newly formed Grignard reagent is then reacted with a source of carbon dioxide, typically by pouring the solution over crushed dry ice.
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Acidic Workup: The reaction mixture is then quenched with an aqueous acid, such as hydrochloric acid, to protonate the carboxylate and yield 2-hexynoic acid.
-
Purification: The crude product is then purified, for example, by distillation under reduced pressure or by column chromatography.
Analytical Methods for Short-Chain Fatty Acids
Gas Chromatography (GC)
Gas chromatography is a common technique for the analysis of volatile compounds like short-chain fatty acids. Due to the polar nature of carboxylic acids, derivatization is often employed to improve chromatographic performance and sensitivity.
Methodology:
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Sample Preparation and Derivatization: The sample containing 2-hexynoic acid is extracted and then derivatized. Common derivatization methods for carboxylic acids include:
-
Esterification: Conversion to a more volatile ester, for example, by reaction with an alcohol (e.g., methanol (B129727) or butanol) in the presence of an acid catalyst.
-
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) ester.[6]
-
-
GC Analysis: The derivatized sample is injected into a gas chromatograph. A capillary column with a suitable stationary phase (e.g., a wax or a mid-polarity phase) is used for separation.
-
Detection: A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides structural information for identification.[7][8][9][10][11]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is another powerful technique for the analysis of short-chain fatty acids.[12][13]
Methodology:
-
Sample Preparation: Samples may require extraction and filtration before analysis. Derivatization to a UV-active or fluorescent compound can be performed to enhance detection sensitivity.[12]
-
HPLC Analysis: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).[13]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (often acidic to suppress ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution may be used to separate a mixture of fatty acids.
-
Detection: UV detection at a low wavelength (around 210 nm) is commonly used for underivatized carboxylic acids.[14] If a derivatizing agent is used, the detector is set to the maximum absorbance wavelength of the chromophore.
Biological Signaling Pathways
Specific signaling pathways directly involving 2-hexynoic acid have not been extensively documented in the scientific literature. However, as a short-chain fatty acid (SCFA), it may share some biological activities with other members of this class. SCFAs are well-known to be produced by gut microbiota and act as signaling molecules.
The diagram below illustrates the general signaling pathways of well-studied SCFAs like butyrate, propionate, and acetate. It is plausible that 2-hexynoic acid, if present in biological systems, could interact with similar targets.
These pathways include:
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Activation of G-protein coupled receptors (GPCRs): SCFAs can bind to and activate specific GPCRs, such as GPR41 (FFAR3) and GPR43 (FFAR2), initiating intracellular signaling cascades.
-
Inhibition of histone deacetylases (HDACs): Some SCFAs, particularly butyrate, are known inhibitors of HDACs. This leads to changes in chromatin structure and gene expression.
-
Metabolic Substrates: SCFAs can be utilized by cells as an energy source.
Further research is required to determine if 2-hexynoic acid interacts with these or other biological pathways.
Conclusion
2-Hexynoic acid is a simple yet intriguing molecule with well-defined chemical and structural properties. While detailed experimental protocols and specific biological roles are yet to be fully elucidated, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The general methodologies for synthesis and analysis of related compounds offer a starting point for the development of specific protocols for 2-hexynoic acid. Future investigations into its biological activities may reveal novel applications for this alkynoic acid.
References
- 1. 2-Hexynoic Acid | C6H8O2 | CID 324380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-HEXYNOIC ACID(764-33-0) IR Spectrum [m.chemicalbook.com]
- 3. 2-Hexynoic acid [webbook.nist.gov]
- 4. 2-HEXYNOIC ACID(764-33-0) 1H NMR [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
